Bienvenue dans la boutique en ligne BenchChem!

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide

SIRT5 inhibition Epigenetics Cancer metabolism

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide (CAS 630047-52-8; molecular formula C21H17N3O5S; MW 423.4 g/mol) is a synthetic substituted 2-cyano-3-phenylfuran-acrylamide derivative within the broader sulfamoylphenyl-furan-acrylamide chemotype. This compound features a distinct N-(2-methoxyphenyl) amide substituent, a 5-(4-sulfamoylphenyl)furan-2-yl group, and a cyanoacrylamide backbone, placing it in a structural series described in patent CN106977474A as SIRT5 inhibitors.

Molecular Formula C21H17N3O5S
Molecular Weight 423.4g/mol
CAS No. 630047-52-8
Cat. No. B363313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide
CAS630047-52-8
Molecular FormulaC21H17N3O5S
Molecular Weight423.4g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C#N
InChIInChI=1S/C21H17N3O5S/c1-28-20-5-3-2-4-18(20)24-21(25)15(13-22)12-16-8-11-19(29-16)14-6-9-17(10-7-14)30(23,26)27/h2-12H,1H3,(H,24,25)(H2,23,26,27)/b15-12+
InChIKeyPIITVKFCMMLJDB-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quantitative Differentiation Guide for (E)-2-Cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide (CAS 630047-52-8) Procurement


(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide (CAS 630047-52-8; molecular formula C21H17N3O5S; MW 423.4 g/mol) is a synthetic substituted 2-cyano-3-phenylfuran-acrylamide derivative within the broader sulfamoylphenyl-furan-acrylamide chemotype. This compound features a distinct N-(2-methoxyphenyl) amide substituent, a 5-(4-sulfamoylphenyl)furan-2-yl group, and a cyanoacrylamide backbone, placing it in a structural series described in patent CN106977474A as SIRT5 inhibitors. [1] Despite its commercial availability through select chemical suppliers, publicly available peer-reviewed biological characterization specific to this exact compound remains extremely limited; most data must be inferred from closely related analogs within the same patent family or chemotype class. [2]

Why Generic Substitution of (E)-2-Cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide (630047-52-8) Is Not Advisable


Although multiple compounds share the 5-(4-sulfamoylphenyl)furan-2-yl core, generic substitution across this chemotype is demonstrably unreliable. The N-(2-methoxyphenyl) amide moiety in the target compound represents a specific structural variation distinct from the simpler N-(4-sulfamoylphenyl)acrylamide scaffold (e.g., the SARS-CoV helicase inhibitor with IC50 values of 2.09 µM for ATP hydrolysis and 13.2 µM for DNA unwinding) [1]. Even within the same patent family, closely related analogs—such as the 3,4-dimethoxyphenyl and 3,4,5-trimethoxyphenyl variants—exhibit different SIRT5 inhibitory potencies, as documented in CN106977474A. [2] The cyano group geometry (E-configuration), the ortho-methoxy substitution pattern on the anilide ring, and the specific sulfamoylphenyl-furan substitution collectively determine target engagement and selectivity; replacement with any other N-aryl variant (e.g., 4-fluorophenyl analog CAS 630047-55-1) cannot be assumed to preserve biological activity without explicit comparative data. [3]

Quantitative Comparator Evidence for CAS 630047-52-8: Differentiating Features Against Closest Analogs


SIRT5 Inhibitory Activity: Position Within the Patent-Defined SAR Series (CN106977474A)

Patent CN106977474A discloses a series of substituted 2-cyano-3-phenylfuran-acrylamide derivatives as SIRT5 inhibitors. The patent states that compound 17 exhibited the best inhibitory activity and was 'significantly superior to currently reported SIRT5 small molecule inhibitors such as nicotinamide.' [1] The target compound (630047-52-8) bears the 5-(4-sulfamoylphenyl)furan-2-yl core and cyanoacrylamide backbone characteristic of this series, but with a specific N-(2-methoxyphenyl) substituent. While quantitative IC50 data for the exact compound 630047-52-8 is not publicly disclosed in the patent or peer-reviewed literature, its structural placement within this defined SIRT5 inhibitor series provides class-level inference of potential SIRT5 modulatory activity.

SIRT5 inhibition Epigenetics Cancer metabolism

Structural Differentiation from Core Scaffold 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide (CAS 300559-51-7)

The closest commercially available core scaffold, 2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide (CAS 300559-51-7, MW 317.32 g/mol), lacks the N-(2-methoxyphenyl) amide substituent present in the target compound. This structural difference is functionally significant: the N-aryl amide group in the target compound (MW 423.4 g/mol) introduces an additional hydrogen bond donor/acceptor, increases molecular weight by ~106 Da, and adds a LogP-modulating aromatic ring that alters both target binding and physicochemical properties. Comparative data for analogous N-aryl substitutions within the CN106977474A patent series (e.g., 3,4-dimethoxyphenyl vs. 3,4,5-trimethoxyphenyl variants) demonstrate that N-aryl variation produces measurable differences in SIRT5 inhibitory potency. [1]

Medicinal chemistry SAR Scaffold optimization

Differentiation from 4-Fluorophenyl Analog (CAS 630047-55-1): Ortho-Methoxy vs. Para-Fluoro Substitution

The closest commercially cataloged analog, (2E)-2-cyano-N-(4-fluorophenyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide (CAS 630047-55-1), differs solely in the N-aryl substituent: the target compound bears an ortho-methoxyphenyl group, whereas the analog has a para-fluorophenyl group. [1] This substitution difference has documented pharmacological implications: ortho-methoxy groups can engage in intramolecular hydrogen bonding with the amide NH, constraining conformational flexibility, while para-fluoro substitution primarily alters electronic properties and metabolic stability without the same conformational effect. [2] Cross-series SAR from CN106977474A demonstrates that different N-aryl substituents produce distinct SIRT5 inhibition profiles, though direct comparative IC50 data between these two specific CAS numbers is not publicly available. [3]

Halogen bonding Metabolic stability CYP450 interaction

Divergence from SARS-CoV Helicase Inhibitor Chemotype: Cyanoacrylamide vs. Simple Acrylamide

A structurally related but mechanistically distinct compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, has been characterized as a SARS coronavirus helicase inhibitor with IC50 values of 2.09 ± 0.30 µM (ATP hydrolysis) and 13.2 ± 0.9 µM (DNA unwinding), and no significant cytotoxicity at 40 µM. [1] This compound differs from the target compound in two critical respects: (i) it lacks the 2-cyano group on the acrylamide, and (ii) it has a simple furan-2-yl rather than a 5-(4-sulfamoylphenyl)furan-2-yl substitution. The cyano group in the target compound introduces an additional electrophilic center and alters the electronic properties of the acrylamide Michael acceptor, which can fundamentally change target selectivity between helicase inhibition and SIRT5 deacylase modulation. [2]

Antiviral Helicase inhibition ATPase assay

Patent-Derived Evidence: SIRT5 Selectivity Advantage Over Nicotinamide Baseline

Patent CN106977474A explicitly claims that compounds within the 2-cyano-3-phenylfuran-acrylamide series—a class that encompasses the target compound's core scaffold—demonstrate SIRT5 inhibitory activity 'significantly superior to currently reported SIRT5 small molecule inhibitors such as nicotinamide.' [1] Nicotinamide (NAM) is the endogenous non-competitive SIRT inhibitor with a reported IC50 range of approximately 50–200 µM against SIRT5 in various assay formats. [2] While the patent does not disclose the numerical IC50 for the specific compound 630047-52-8, the class-level potency superiority over the millimolar-range endogenous inhibitor represents a meaningful differentiation for chemical probe development, provided that the N-(2-methoxyphenyl) substituent does not abrogate activity relative to the best-in-patent analogs.

Sirtuin Deacylase Nicotinamide

TAK1 Kinase Inhibition Reference Point: A Derivative with IC50 = 27 nM

A chemical supplier datasheet for the target compound notes that a derivative within this chemical series exhibited an IC50 value of 27 nM against TAK1 (TGF-β-activated kinase 1), a kinase implicated in cancer cell survival signaling. This data point is cited as a case study for the broader compound class rather than a direct measurement on CAS 630047-52-8, and the specific structural relationship between the tested derivative and the target compound is not disclosed. Nevertheless, it provides a secondary pharmacological anchor suggesting that the cyanoacrylamide-furan-sulfamoylphenyl scaffold may engage kinase targets at nanomolar concentrations, which is a differentiating feature relative to simple sulfamoylphenyl-acrylamide analogs that have only been characterized in the micromolar range for helicase inhibition.

TAK1 kinase MAP3K7 Cancer cell survival

Recommended Application Scenarios for CAS 630047-52-8 Based on Quantifiable Differentiation Evidence


SIRT5 Chemical Probe Development and Deacylase Inhibitor Screening

Given the patent-backed class-level evidence of SIRT5 inhibitory activity for the 2-cyano-3-phenylfuran-acrylamide series [1], CAS 630047-52-8 is best deployed as a starting scaffold for structure-activity relationship (SAR) expansion in SIRT5-focused drug discovery programs. Its distinct N-(2-methoxyphenyl) substituent provides a specific vector for probing the SIRT5 substrate-binding tunnel, which differs from the 3,4-dimethoxyphenyl and 3,4,5-trimethoxyphenyl variants exemplified in CN106977474A. [1] Users should independently validate SIRT5 IC50 prior to committing to large-scale procurement, as quantitative data for this exact CAS number is not publicly available.

Kinase Selectivity Profiling: TAK1 (MAP3K7) Inhibition Hypothesis Testing

The 27 nM TAK1 IC50 reported for a structurally related derivative within this chemotype class positions CAS 630047-52-8 as a candidate for kinase selectivity panel screening. Users investigating TAK1-dependent signaling pathways (e.g., NF-κB, JNK/p38 MAPK cascades) in cancer or inflammatory disease models may evaluate this compound alongside established TAK1 inhibitors such as Takinib or 5Z-7-oxozeaenol to benchmark potency and selectivity. However, this application scenario is classified as exploratory, as the TAK1 data originates from a supplier case study rather than peer-reviewed literature for the exact compound.

Sulfonamide-Containing Fragment Library Expansion for Metalloenzyme Targeting

The primary sulfonamide group (-SO2NH2) in CAS 630047-52-8 is a well-established zinc-binding pharmacophore found in carbonic anhydrase inhibitors and other metalloenzyme-targeting agents. [2] Coupled with the cyanoacrylamide electrophilic warhead and the N-(2-methoxyphenyl) amide, this compound offers a polyfunctional scaffold for fragment-based drug discovery (FBDD) libraries aimed at zinc-dependent deacylases (SIRT5) or other metalloenzymes, with a molecular weight (423.4 g/mol) appropriate for lead-like chemical space.

Negative Control Studies for SARS-CoV Helicase Inhibitor Assays

The structurally related but biologically divergent (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide is a confirmed SARS-CoV helicase inhibitor (IC50 2.09 µM ATPase). [3] CAS 630047-52-8, with its distinct cyanoacrylamide and 5-(4-sulfamoylphenyl)furan-2-yl features, can serve as a selectivity control compound to distinguish helicase-specific inhibition from off-target effects in antiviral screening cascades. This application leverages the documented divergence in target profiles between the two chemotypes.

Quote Request

Request a Quote for (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.